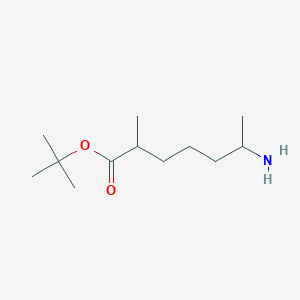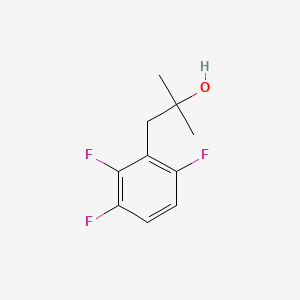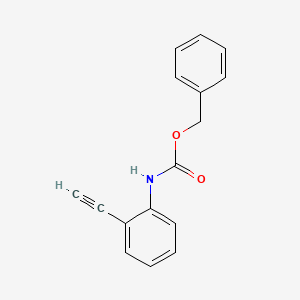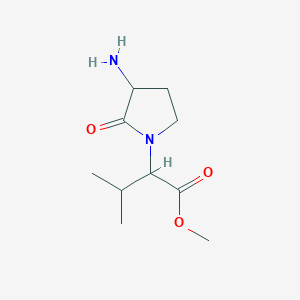![molecular formula C8H7NOS B15308488 [(Isocyanatomethyl)sulfanyl]benzene](/img/structure/B15308488.png)
[(Isocyanatomethyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Isocyanatomethyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7NOS It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring through a sulfanyl (thioether) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Isocyanatomethyl)sulfanyl]benzene typically involves the reaction of benzyl chloride with potassium thiocyanate to form benzyl thiocyanate, which is then treated with phosgene to yield the desired product. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Benzyl chloride, potassium thiocyanate, and phosgene.
Reaction Vessels: Large-scale reactors with temperature control.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
[(Isocyanatomethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ureas or carbamates.
Aplicaciones Científicas De Investigación
[(Isocyanatomethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and resins, especially in the manufacture of polyurethane foams and coatings.
Mecanismo De Acción
The mechanism of action of [(Isocyanatomethyl)sulfanyl]benzene involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isocyanate: Similar structure but lacks the sulfanyl linkage.
Benzyl isocyanate: Similar structure but with a methylene group instead of a sulfanyl linkage.
Methyl isocyanate: Smaller molecule with a single carbon chain.
Uniqueness
[(Isocyanatomethyl)sulfanyl]benzene is unique due to the presence of both an isocyanate group and a sulfanyl linkage
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications is likely to yield new insights and innovations.
Propiedades
Fórmula molecular |
C8H7NOS |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
isocyanatomethylsulfanylbenzene |
InChI |
InChI=1S/C8H7NOS/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 |
Clave InChI |
FZBACRCGFBPVRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


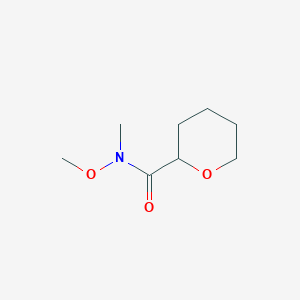

![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)

![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)

